molecular formula C8H6BrNO B1394136 4-bromo-1H-indol-7-ol CAS No. 1167056-91-8

4-bromo-1H-indol-7-ol

Cat. No.: B1394136
CAS No.: 1167056-91-8
M. Wt: 212.04 g/mol
InChI Key: KBXCLTPQVXMQOZ-UHFFFAOYSA-N
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Description

4-bromo-1H-indol-7-ol is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a bromine atom attached to the fourth position of the indole ring and a hydroxyl group at the seventh position. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-indol-7-ol can be achieved through several methods. One common approach involves the bromination of 1H-indol-7-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-indol-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the seventh position can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-1H-indole-7-one.

    Reduction: The bromine atom can be reduced to form 1H-indol-7-ol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-bromo-1H-indole-7-one

    Reduction: 1H-indol-7-ol

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-1H-indol-7-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-indole: Lacks the hydroxyl group at the seventh position.

    1H-indol-7-ol: Lacks the bromine atom at the fourth position.

    4-chloro-1H-indol-7-ol: Contains a chlorine atom instead of bromine at the fourth position.

Uniqueness

4-bromo-1H-indol-7-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

4-bromo-1H-indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXCLTPQVXMQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676458
Record name 4-Bromo-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-91-8
Record name 4-Bromo-1H-indol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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